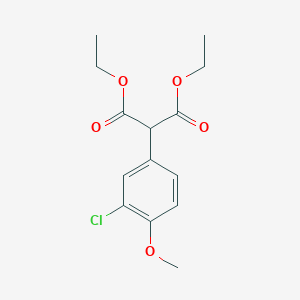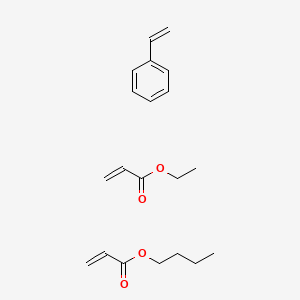
Butyl prop-2-enoate;ethyl prop-2-enoate;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl prop-2-enoate: , ethyl prop-2-enoate , and styrene are organic compounds widely used in various industrial applications. Butyl prop-2-enoate, also known as butyl acrylate, is a clear, colorless liquid with a sharp, pungent odor. It is used primarily in the production of polymers. Ethyl prop-2-enoate, also known as ethyl acrylate, is a colorless liquid with a characteristic acrid odor, used in the production of resins, plastics, and rubber. Styrene is a colorless, oily liquid that is a precursor to polystyrene and several copolymers.
Métodos De Preparación
Butyl prop-2-enoate: is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Ethyl prop-2-enoate: is produced by the acid-catalyzed esterification of acrylic acid with ethanol. This process involves the use of ion exchange resin or sulfuric acid as a catalyst, followed by derecombination, extraction, and rectification to yield the final product .
Styrene: is primarily produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, typically iron oxide, at high temperatures to produce styrene and hydrogen gas.
Análisis De Reacciones Químicas
Butyl prop-2-enoate: undergoes polymerization reactions readily, forming poly(butyl acrylate) and various copolymers. It can also participate in addition reactions due to the presence of the vinyl group .
Ethyl prop-2-enoate: also undergoes polymerization to form poly(ethyl acrylate) and can react with higher alcohols through transesterification to produce specialty acrylates . It can participate in electrophilic addition reactions, such as the addition of bromine across the double bond .
Styrene: undergoes polymerization to form polystyrene and can participate in various addition reactions, including the formation of copolymers with other monomers like acrylonitrile and butadiene.
Aplicaciones Científicas De Investigación
Butyl prop-2-enoate: is used in the production of adhesives, sealants, and coatings due to its flexibility and durability. It is also used in the manufacture of inks, resins, and packaging materials .
Ethyl prop-2-enoate: is utilized in the production of polymers for resins, plastics, and rubber. It is also a reactant in the synthesis of various pharmaceutical intermediates .
Styrene: is extensively used in the production of polystyrene, which is used in packaging, insulation, and disposable containers. It is also used in the production of copolymers like styrene-butadiene rubber, which is used in tires and other rubber products.
Mecanismo De Acción
Butyl prop-2-enoate: and ethyl prop-2-enoate exert their effects primarily through polymerization, where the vinyl group reacts to form long polymer chains. These polymers exhibit properties such as flexibility, durability, and resistance to environmental factors .
Styrene: polymerizes to form polystyrene, which has a wide range of applications due to its rigidity and insulating properties. The polymerization process involves the formation of free radicals that initiate the reaction, leading to the formation of long polymer chains.
Comparación Con Compuestos Similares
Butyl prop-2-enoate: is similar to other acrylates like methyl acrylate and ethyl acrylate, but it offers better flexibility and lower volatility .
Ethyl prop-2-enoate: is comparable to other alkyl acrylates, such as butyl acrylate and methyl acrylate, but it is preferred for its balance of reactivity and ease of handling .
Styrene: is similar to other vinyl compounds like vinyl acetate and vinyl chloride, but it is unique in its ability to form polystyrene, which has distinct properties such as rigidity and thermal insulation .
Similar Compounds
- Methyl acrylate
- Butyl acrylate
- Vinyl acetate
- Vinyl chloride
These compounds share similar chemical structures and reactivity but differ in their specific applications and properties.
Propiedades
Número CAS |
51243-47-1 |
|---|---|
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;ethyl prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2/h2-7H,1H2;4H,2-3,5-6H2,1H3;3H,1,4H2,2H3 |
Clave InChI |
CKDRPPBTNRFVHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC1=CC=CC=C1 |
Números CAS relacionados |
51243-47-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
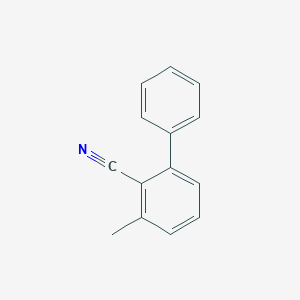
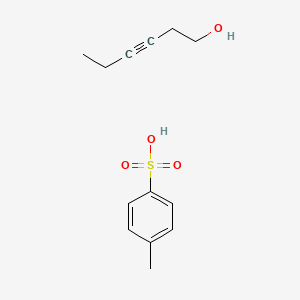
![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)
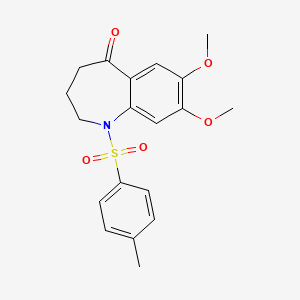
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)
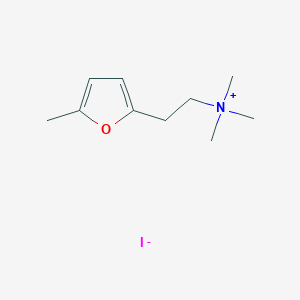
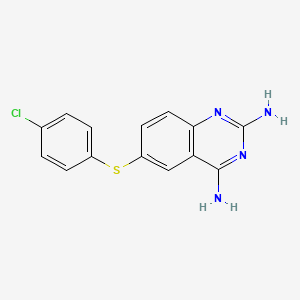
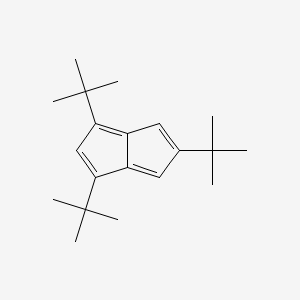

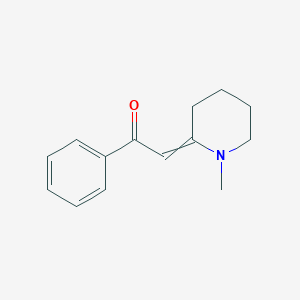
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride](/img/structure/B14665380.png)
